molecular formula C10H8BrFN2 B13347036 (7-Bromo-5-fluoroisoquinolin-1-yl)methanamine

(7-Bromo-5-fluoroisoquinolin-1-yl)methanamine

Katalognummer: B13347036
Molekulargewicht: 255.09 g/mol
InChI-Schlüssel: XKMWLABDDWPHIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Bromo-5-fluoroisoquinolin-1-yl)methanamine is a chemical compound with the molecular formula C10H8BrFN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromo-5-fluoroisoquinolin-1-yl)methanamine typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the following steps:

    Bromination: Isoquinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 7th position.

    Fluorination: The brominated isoquinoline is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5th position.

    Amination: The resulting 7-bromo-5-fluoroisoquinoline is then reacted with methanamine under suitable conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: (7-Bromo-5-fluoroisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

(7-Bromo-5-fluoroisoquinolin-1-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of (7-Bromo-5-fluoroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary based on the specific application.

Vergleich Mit ähnlichen Verbindungen

  • 7-Bromo-4-fluoroisoquinolin-1(2H)-one
  • 5-Bromo-6-methoxy-1H-indazole
  • (6-fluoroisoquinolin-5-yl)methanamine

Comparison: (7-Bromo-5-fluoroisoquinolin-1-yl)methanamine is unique due to the specific positions of the bromine and fluorine atoms on the isoquinoline ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its ability to interact with biological targets, potentially leading to more potent effects in medicinal applications.

Eigenschaften

Molekularformel

C10H8BrFN2

Molekulargewicht

255.09 g/mol

IUPAC-Name

(7-bromo-5-fluoroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H8BrFN2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H,5,13H2

InChI-Schlüssel

XKMWLABDDWPHIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.